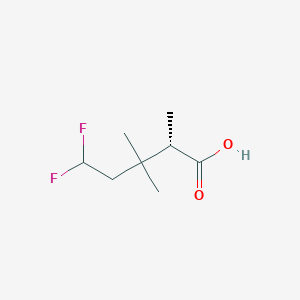

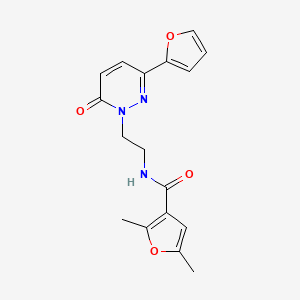

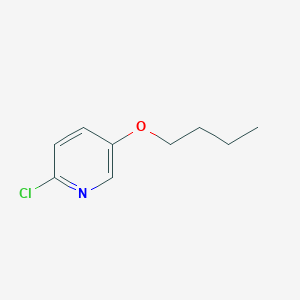

![molecular formula C22H21N3O4 B2569759 (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 882225-69-6](/img/structure/B2569759.png)

(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Immunomodulatory Properties

This compound has garnered interest due to its potential anti-inflammatory effects. Researchers have explored its impact on immune responses, particularly in the context of inflammatory diseases. It may modulate cytokine production, inhibit pro-inflammatory pathways, and regulate immune cell activation. Further studies are needed to elucidate its precise mechanisms and therapeutic applications .

Cancer Research and Chemotherapy

The benzodioxin moiety in this compound suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth. Additionally, it may interact with specific cellular targets involved in cancer progression. However, more preclinical and clinical studies are necessary to validate its efficacy and safety .

Neuroprotective Effects

Given the compound’s structural features, it has been explored for its neuroprotective potential. It may modulate neuronal signaling pathways, protect against oxidative stress, and enhance neuronal survival. Researchers are investigating its use in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. It may interfere with viral replication, entry, or assembly. Researchers have investigated its effects against RNA and DNA viruses, including herpesviruses and influenza. However, further studies are needed to validate its antiviral properties .

Metabolic Disorders and Insulin Sensitivity

Some research indicates that this compound could impact metabolic pathways. It may enhance insulin sensitivity, regulate glucose metabolism, and influence lipid homeostasis. Investigations have focused on its potential in managing type 2 diabetes and obesity-related complications .

Drug Design and Medicinal Chemistry

The unique combination of the benzodioxin and pyrazole moieties makes this compound interesting for drug design. Medicinal chemists explore its structure-activity relationships to develop derivatives with improved pharmacological properties. Computational studies and molecular docking analyses aid in predicting its interactions with target proteins .

Sleep-Related Breathing Disorders

Interestingly, derivatives of this compound have been investigated as α2-adrenoceptor subtype C (alpha-2C) antagonists. These compounds show promise in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .

Crystallography and Structural Studies

Apart from its biological applications, researchers have studied the crystal structure of this compound using single crystal X-ray crystallography. Understanding its three-dimensional arrangement aids in predicting its behavior and interactions in various environments .

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-22(24-8-10-27-11-9-24)18-15-25(17-4-2-1-3-5-17)23-21(18)16-6-7-19-20(14-16)29-13-12-28-19/h1-7,14-15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSVWRNTIGCZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

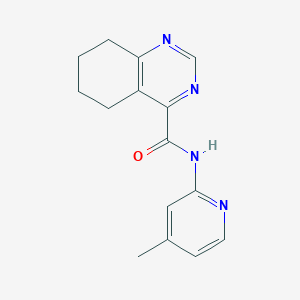

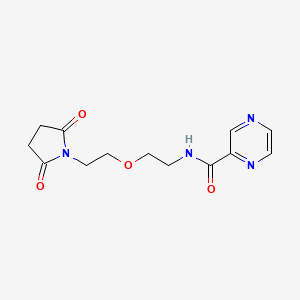

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)

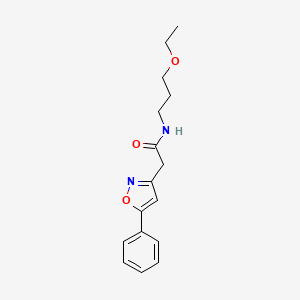

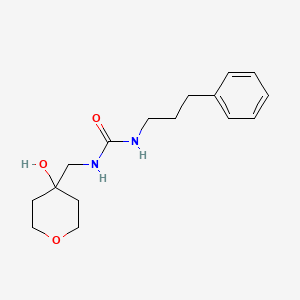

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2569686.png)

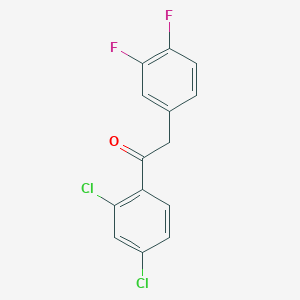

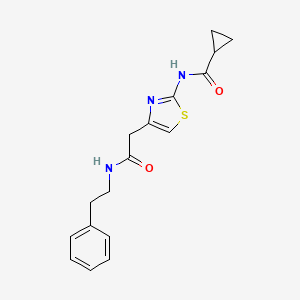

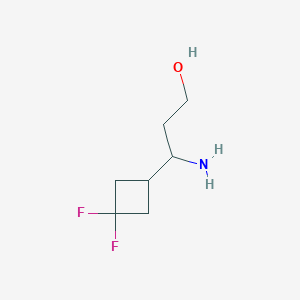

![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2569694.png)